1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid
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Overview
Description
1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an allyloxycarbonyl group attached to an amino group, which is further bonded to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Allyloxycarbonyl Group: This can be achieved by reacting allyl alcohol with phosgene or a phosgene equivalent to form allyl chloroformate.
Introduction of the Amino Group: The allyl chloroformate is then reacted with an amine, such as cyclohexylamine, to form the allyloxycarbonyl-protected amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the allyloxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nucleophilic Attack: The amino group can participate in nucleophilic attacks on electrophilic centers.
Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with other molecules, influencing molecular interactions and stability.
Pathways Involved: The compound may modulate biochemical pathways by interacting with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(Boc-amino)cyclohexanecarboxylic acid: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of an allyloxycarbonyl group.
1-(Fmoc-amino)cyclohexanecarboxylic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Uniqueness: 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid is unique due to the presence of the allyloxycarbonyl group, which provides distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in specific synthetic applications where controlled reactivity is desired.
Properties
IUPAC Name |
1-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-8-16-10(15)12-11(9(13)14)6-4-3-5-7-11/h2H,1,3-8H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYPBTLLOXIRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1(CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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